molecular formula C20H19FN4O4S B1674197 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide CAS No. 410544-95-5

5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Cat. No. B1674197
M. Wt: 430.5 g/mol
InChI Key: DIDKWCOCQJWMDJ-UHFFFAOYSA-N
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Patent
US06921759B2

Procedure details

To a mixture of 1,4 butanesultam (prepared as in White et al, J. Org Chem. 1987, 52: 2162) (1.00 g, 7.40 mmol), 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (3.06 g, 8.14 mmol), and Cu2O (1.06 g, 7.40 mmol) under an atmosphere of argon was added pyridine (50 mL), and the suspension was stirred at reflux for 16 hr. The reaction was allowed to cool to room temperature and filtered to remove the solids. The solids were washed with chloroform (500 mL). The resulting filtrate was evaporated to dryness and the residue was dissolved in chloroform (1L) and vigorously stirred with a slurry of EDTA (4.0 g) in water (150 mL). After a period of 16 hr, the chloroform extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by reverse phase HPLC. (Waters PrePak 500 cartridge C18, Gradient elution with Water:Acetonitrile 95:5 to 5:95 with 0.1% TFA at 75 mL/min over 45 mins). Lyophilization of the pure fractions afforded the title compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:8][NH:7][S:4](=[O:6])(=[O:5])[CH2:3][CH2:2]1.Br[C:10]1[N:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)=[O:21])[C:17]([OH:31])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[N:15]2>N1C=CC=CC=1>[O:5]=[S:4]1(=[O:6])[CH2:3][CH2:2][CH2:1][CH2:8][N:7]1[C:10]1[N:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)=[O:21])[C:17]([OH:31])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[N:15]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1CCS(=O)(=O)NC1
Name
Quantity
3.06 g
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C(=N1)C(=O)NCC1=CC=C(C=C1)F)O
Name
Cu2O
Quantity
1.06 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
The solids were washed with chloroform (500 mL)
CUSTOM
Type
CUSTOM
Details
The resulting filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform (1L)
STIRRING
Type
STIRRING
Details
vigorously stirred with a slurry of EDTA (4.0 g) in water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase HPLC
WASH
Type
WASH
Details
(Waters PrePak 500 cartridge C18, Gradient elution with Water:Acetonitrile 95:5 to 5:95 with 0.1% TFA at 75 mL/min over 45 mins)
Duration
45 min

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=S1(N(CCCC1)C1=C2C=CC=NC2=C(C(=N1)C(=O)NCC1=CC=C(C=C1)F)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.